1-[(3-Nitrophenyl)methyl]pyrrolidine
Overview
Description
1-[(3-Nitrophenyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 3-nitrophenylmethyl group
Preparation Methods
The synthesis of 1-[(3-Nitrophenyl)methyl]pyrrolidine typically involves the reaction of 3-nitrobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of the production process.
Chemical Reactions Analysis
1-[(3-Nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include hydrogen gas and palladium for reduction, potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include 1-[(3-aminophenyl)methyl]pyrrolidine and other derivatives with modified functional groups .
Scientific Research Applications
1-[(3-Nitrophenyl)methyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[(3-Nitrophenyl)methyl]pyrrolidine can be compared with similar compounds such as:
- 1-[(3-methyl-4-nitrophenyl)methyl]pyrrolidine
- 1-[(2-fluoro-4-nitrophenyl)methyl]pyrrolidine
- 1-[(4-nitrophenyl)methyl]pyrrolidine
These compounds share the pyrrolidine ring and nitrophenyl group but differ in the position and type of substituents on the phenyl ring. The unique structural features of this compound, such as the position of the nitro group, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQHNPWMFVKRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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